molecular formula C16H16ClN3O3S B10994223 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide

Cat. No.: B10994223
M. Wt: 365.8 g/mol
InChI Key: DNAJZVBXVZSETD-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a pyridinyl group, along with a thiazinan-2-yl moiety that includes a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of 2-chloro-4-aminobenzoyl chloride with pyridine-3-amine under basic conditions to form the benzamide core.

    Introduction of the Thiazinan-2-yl Group: The thiazinan-2-yl group can be introduced via a cyclization reaction involving a suitable precursor, such as a thioamide, followed by oxidation to form the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazinan-2-yl group can undergo further oxidation, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl group suggests possible interactions with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridinyl group suggests potential binding to nucleotide-binding sites, while the benzamide core could interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-3-yl)benzamide: Lacks the thiazinan-2-yl group, potentially altering its biological activity.

    4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide: Lacks the chloro group, which may affect its reactivity and interactions.

Uniqueness

The combination of the chloro, pyridinyl, and thiazinan-2-yl groups in 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C16H16ClN3O3S/c17-15-10-13(20-8-1-2-9-24(20,22)23)5-6-14(15)16(21)19-12-4-3-7-18-11-12/h3-7,10-11H,1-2,8-9H2,(H,19,21)

InChI Key

DNAJZVBXVZSETD-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

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